3-(cyclopent-3-en-1-yl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
5-cyclopent-3-en-1-yl-2,4-dimethyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-11-8(7-5-3-4-6-7)10-12(2)9(11)13/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKABQCVERTZLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C)C2CC=CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopent-3-en-1-yl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopent-3-en-1-ylamine with 1,4-dimethyl-1,2,4-triazol-5-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(cyclopent-3-en-1-yl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield hydrogenated products.
Substitution: The triazolone ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of alkylated or acylated compounds .
Scientific Research Applications
3-(cyclopent-3-en-1-yl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(cyclopent-3-en-1-yl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The triazolone ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The cyclopentene moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclopent-3-en-1-ylamine: A precursor in the synthesis of the target compound.
1,4-Dimethyl-1,2,4-triazol-5-one: Another precursor used in the synthesis.
Terpenylic acid analogues: Compounds with similar structural features and chemical properties.
Uniqueness
3-(cyclopent-3-en-1-yl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its combined triazolone and cyclopentene structures, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Q & A
Q. What are the common synthetic routes for 3-(cyclopent-3-en-1-yl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one?
The synthesis typically involves the reaction of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives with cyclopentenyl-containing aldehydes or ketones under reflux conditions. For example, analogous compounds are synthesized via Schiff base formation by reacting amino-triazolones with aldehydes in ethanol or methanol, followed by purification via recrystallization . Key steps include:
- Starting materials : 3-alkyl/aryl-4-amino-triazol-5-ones.
- Reagents : Cyclopentenyl aldehydes or ketones.
- Conditions : Reflux in polar solvents (e.g., ethanol) for 4–6 hours.
- Characterization : Confirmed via IR (C=O stretch ~1700 cm⁻¹) and NMR (distinct cyclopentenyl proton signals at δ 5.5–6.0 ppm) .
Q. How is the structure of this compound characterized experimentally?
Structural characterization employs:
Q. What are the key physicochemical properties relevant to experimental handling?
- Solubility : Limited in aqueous media; use polar aprotic solvents (DMF, acetonitrile) or alcohols .
- Acidity : Weak acidity (pKa ~8–10) due to the triazolone ring; determined via potentiometric titration with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents .
- Stability : Sensitive to prolonged light exposure; store in amber vials at 4°C .
Advanced Research Questions
Q. How can contradictions between experimental and computational spectroscopic data be resolved?
- Regression Analysis : Plot experimental vs. calculated NMR/IR values (e.g., δ_exp = a + b·δ_calc) to identify systematic errors .
- Basis Set Optimization : Compare DFT/B3LYP and HF methods (e.g., 6-31G(d)) to improve agreement with experimental data .
- Error Minimization : Use software like SigmaPlot to calculate standard errors and refine computational models .
Q. What methodological considerations apply when optimizing bioactivity through structural modifications?
- Substituent Effects : Introduce electron-withdrawing groups (e.g., pyridinylmethyl) to enhance receptor binding .
- Bioisosteric Replacement : Replace cyclopentenyl with other hydrophobic groups (e.g., cyclohexyl) to improve metabolic stability .
- Activity Assays : Screen derivatives for antioxidant activity via DPPH radical scavenging or antifungal activity via microdilution assays .
Q. What are the best practices for determining pKa values in non-aqueous solvents?
- Titrant : 0.05 M TBAH in isopropyl alcohol or DMF .
- Procedure : Perform potentiometric titrations using a calibrated pH meter; plot mV vs. titrant volume to identify half-neutralization potentials (HNP) .
- Data Interpretation : Calculate pKa using the Henderson-Hasselbalch equation adjusted for solvent polarity .
Q. Which computational strategies predict thermodynamic and electronic properties effectively?
Q. How can low solubility in biological assays be addressed methodologically?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
